3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Overview
Description
3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of biological activities, including anxiolytic, sedative, and anticonvulsant properties. This particular compound features a seven-membered diazepine ring fused to a benzene ring, with a methyl group at the 3-position.
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with muscarinic (m3) receptors .
Mode of Action
It’s worth noting that related compounds have been developed as potentially selective, muscarinic (m3) receptor antagonists .
Biochemical Pathways
Related compounds have been shown to influence pathways involving muscarinic (m3) receptors .
Result of Action
Related compounds have been reported to have potential as selective, muscarinic (m3) receptor antagonists .
Biochemical Analysis
Biochemical Properties
3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with gamma-aminobutyric acid (GABA) receptors, which are crucial for inhibitory neurotransmission in the central nervous system The interaction with GABA receptors enhances the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant properties
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA receptors can modulate intracellular calcium levels, impacting cell signaling pathways . Furthermore, this compound may influence the expression of genes involved in neurotransmission and synaptic plasticity. Its effects on cellular metabolism are also noteworthy, as it can alter the metabolic flux of certain pathways, potentially affecting energy production and utilization within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to the GABA receptor, enhancing the receptor’s affinity for GABA and increasing the inhibitory effects of GABAergic neurotransmission . This binding interaction leads to the opening of chloride channels, resulting in hyperpolarization of the neuronal membrane and reduced neuronal excitability. Additionally, this compound may inhibit or activate other enzymes involved in cellular signaling pathways, further modulating cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that its effects on cellular function can persist, although the magnitude of these effects may diminish over time due to degradation or adaptation of cellular systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits anxiolytic and anticonvulsant effects without significant adverse effects . At higher doses, toxic effects such as sedation, respiratory depression, and motor impairment may occur. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired therapeutic effects, and exceeding this threshold can lead to toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . These metabolites may further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can impact its pharmacokinetics and overall efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Transporters and binding proteins may facilitate its movement across cellular membranes and its accumulation in specific tissues. The compound’s distribution can influence its therapeutic and toxic effects, depending on its localization within the body.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications may direct the compound to specific compartments, influencing its interactions with other biomolecules and its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves the condensation of 4,5-dimethyl-o-phenylenediamine with ethyl phenyl glycidate in refluxing xylene for 48 hours . This reaction forms the core benzodiazepine structure, which can then be further modified to introduce the methyl group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar condensation reactions, optimized for yield and purity, using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any oxidized forms of the compound back to its original state.
Substitution: Various substituents can be introduced at different positions on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex benzodiazepine derivatives.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying receptor-ligand interactions.
Medicine: Its potential anxiolytic and sedative properties make it a candidate for developing new therapeutic agents.
Industry: It can be used in the synthesis of other industrial chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one: This compound is similar in structure but has a methyl group at the 4-position instead of the 3-position.
1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one: The parent compound without any methyl substituents.
Uniqueness
3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 3-position can affect the compound’s binding affinity to receptors and its overall pharmacokinetic properties.
Properties
IUPAC Name |
3-methyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-6-11-8-4-2-3-5-9(8)12-10(7)13/h2-5,7,11H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAVOLZYPAFSLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389992 | |
Record name | 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54028-76-1 | |
Record name | 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one utilized in the synthesis of quinazolino(3,2-a)(1,5)benzodiazepines?
A1: The research article describes a novel one-step synthesis of substituted 7-methyl-6,7-dihydroquinazolino(3,2- a)((1,5)benzodiazepin-13(5 H)-one derivatives []. This synthesis involves a sequential acylation-cyclization reaction using this compound and 2-sulfinylaminobenzoyl chlorides as starting materials. The this compound acts as a scaffold that undergoes acylation followed by an intramolecular cyclization to form the final quinazolino(3,2-a)(1,5)benzodiazepine structure.
Q2: Did the study investigate the mechanism of this synthesis involving this compound?
A2: Yes, the researchers investigated the mechanism of the heterocyclization reaction using computational chemistry methods. They employed density functional theory (DFT) calculations with the B3LYP functional and 6-31+G(d, p) basis set to model the reaction pathway and understand the individual steps involved in the transformation of this compound into the final quinazolino(3,2-a)(1,5)benzodiazepine product [].
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